molecular formula C15H22N4O4 B3170063 tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate CAS No. 939986-23-9

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B3170063
CAS No.: 939986-23-9
M. Wt: 322.36 g/mol
InChI Key: XNNJQKRCWBAAAV-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a 3-nitropyridinyl substituent on the piperidine nitrogen. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine amine, enabling selective reactivity during multi-step syntheses. The 3-nitro group on the pyridine ring introduces electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-5-9-18(10-11)13-12(19(21)22)7-4-8-16-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNJQKRCWBAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitro Group: The nitro group is introduced onto the pyridine ring through nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is attached to the piperidine ring through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group on the pyridine ring can undergo reduction reactions to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that similar piperidine derivatives effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

b. Neurological Applications
The compound has potential applications in treating neurological disorders. It acts as an antagonist for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as anxiety and depression. A patent describes the use of related compounds as mGlu5 antagonists, suggesting their role in modulating neurotransmitter release and providing therapeutic effects against mood disorders .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with nitropyridine under controlled conditions. The following table summarizes key synthesis methods:

Reaction TypeConditionsYield (%)
HydrogenationPd/C catalyst, methanol, 20°C99
AlkylationTriethylamine, THF, 16h99
CarbamoylationTert-butyl isocyanate95

Biological Studies

a. In Vitro Studies
In vitro studies have shown that this compound exhibits selective activity against certain cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis .

b. In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and efficacy of this compound in a living organism. Preliminary results indicate that it possesses favorable bioavailability and can penetrate the blood-brain barrier, making it a candidate for neurological applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyridine rings can interact with various enzymes and receptors. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding affinity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituent on Piperidine-N Key Functional Groups Yield (%) Notable Properties/Applications Reference
tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate (Target Compound) 3-nitropyridin-2-yl Nitro (electron-withdrawing) N/A Potential intermediate for drug design N/A
tert-Butyl (1-(2-cyanoacetyl)piperidin-3-yl)carbamate (43) 2-cyanoacetyl Cyano (polar, reactive) N/A Intermediate for chiral stationary phases
tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate Hydroxyl group Hydroxyl (hydrogen-bond donor) N/A Solubility enhancement
tert-Butyl (1-(6-chloropyrimidin-4-yl)piperidin-3-yl)carbamate (39) 6-chloropyrimidin-4-yl Chloro (electrophilic site) High Kinase inhibitor precursor
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxypyridin-3-yl Methoxy (electron-donating) N/A Enhanced lipophilicity

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating methoxy groups in pyridine derivatives (e.g., ). This difference impacts reactivity; nitro groups enhance electrophilic substitution resistance but may facilitate reduction reactions .

Heterocyclic Diversity : Replacement of pyridine with pyrimidine (e.g., compound 39) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and binding affinity in biological targets .

Synthetic Accessibility : Compounds like 43 () utilize DCC-mediated coupling for acyl group introduction, whereas chloropyrimidine derivatives (e.g., 39) rely on nucleophilic aromatic substitution, highlighting divergent synthetic strategies .

Physicochemical Properties

  • Solubility : Hydroxyl-substituted analogs () exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas nitro- or chloro-substituted derivatives (e.g., target compound, 39) are more lipophilic .
  • Stability : The Boc group in all compounds enhances stability during synthetic manipulations, but the nitro group in the target compound may confer sensitivity to reducing conditions .

Biological Activity

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound has the molecular formula C15H22N4O4C_{15}H_{22}N_{4}O_{4} and is characterized by a piperidine ring substituted with a nitropyridine moiety and a carbamate group. The structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may have implications for therapeutic applications in diseases where these enzymes play a critical role.
  • Neuroprotective Effects : Preliminary studies suggest that the compound might possess neuroprotective properties, potentially benefiting conditions like neurodegeneration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : It has been found to bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Interaction : The compound's structure allows it to interact with enzymes involved in metabolic processes, potentially altering their function.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study reported that the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 µg/mL to 50 µg/mL depending on the strain tested .
  • Enzyme Inhibition : In vitro assays showed that this compound inhibited specific enzymes with IC50 values in the low micromolar range, indicating strong inhibitory potential .
  • Neuroprotective Effects : Research involving neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers and apoptosis, suggesting a protective effect against neurodegenerative processes .

Comparative Analysis

To understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityMIC/IC50 ValuesNotes
This compoundAntimicrobial, Enzyme InhibitionMIC: 12.5 µg/mLEffective against multiple bacterial strains
Tert-butyl (2-piperidin-3-yethyl)carbamateModerate AntimicrobialMIC: 25 µg/mLLess potent than the target compound
Tert-butyl (1-(4-nitropyridin-2-yl)piperidin-3-yl)carbamateAntimicrobialMIC: 20 µg/mLSimilar structure but different activity profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate
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tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.